scNPY

Description

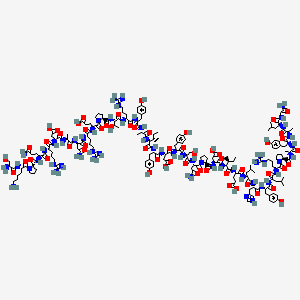

Scrambled Neuropeptide Y (scNPY) is a synthetic peptide control used in studies investigating the biological roles of Neuropeptide Y (NPY), a 36-amino acid neuropeptide critical in regulating vasoconstriction, memory retention, food intake, and circadian rhythms . This compound retains the same amino acid composition as NPY but features a randomized sequence (SKPQRDANREPTRYAIYDYSNPDIELHYLRPAYALG-NH2), rendering it biologically inert while maintaining physicochemical stability . Synthesized via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis, this compound serves as a critical negative control to distinguish sequence-specific effects of NPY from nonspecific interactions . Key molecular properties include a molecular weight of 4253.7 g/mol, solubility in water (1 mg/mL), and storage stability at -20°C (powder) or -80°C (solution) .

Properties

Molecular Formula |

C190H287N55O57 |

|---|---|

Molecular Weight |

4253.7 |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C190H287N55O57/c1-16-94(9)149(239-155(271)99(14)214-164(280)125(76-102-39-49-108(250)50-40-102)229-160(276)115(31-22-66-208-189(201)202)219-182(298)151(100(15)248)241-179(295)139-36-27-70-244(139)185(301)120(59-62-145(260)261)223-158(274)113(29-20-64-206-187(197)198)217-172(288)130(81-141(194)255)226-153(269)97(12)213-165(281)131(83-146(262)263)233-159(275)114(30-21-65-207-188(199)200)216-161(277)116(57-60-140(193)254)218-177(293)137-34-25-69-243(137)183(299)118(28-18-19-63-191)221-156(272)112(192)88-246)181(297)236-128(79-105-45-55-111(253)56-46-105)169(285)234-132(84-147(264)265)173(289)231-127(78-104-43-53-110(252)54-44-104)170(286)238-135(89-247)175(291)237-134(82-142(195)256)186(302)245-71-26-35-138(245)178(294)235-133(85-148(266)267)174(290)240-150(95(10)17-2)180(296)220-117(58-61-144(258)259)162(278)227-123(74-93(7)8)167(283)232-129(80-106-86-205-90-211-106)171(287)230-126(77-103-41-51-109(251)52-42-103)168(284)228-122(73-92(5)6)166(282)222-119(32-23-67-209-190(203)204)184(300)242-68-24-33-136(242)176(292)215-98(13)154(270)225-124(75-101-37-47-107(249)48-38-101)163(279)212-96(11)152(268)224-121(72-91(3)4)157(273)210-87-143(196)257/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,257)(H,205,211)(H,210,273)(H,212,279)(H,213,281)(H,214,280)(H,215,292)(H,216,277)(H,217,288)(H,218,293)(H,219,298)(H,220,296)(H,221,272)(H,222,282)(H,223,274)(H,224,268)(H,225,270)(H,226,269)(H,227,278)(H,228,284)(H,229,276)(H,230,287)(H,231,289)(H,232,283)(H,233,275)(H,234,285)(H,235,294)(H,236,297)(H,237,291)(H,238,286)(H,239,271)(H,240,290)(H,241,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)N |

Synonyms |

Alternative Names: scNPY, NPY (scrambled) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: NPY vs. scNPY

While this compound and NPY share identical amino acids, their divergent sequences result in markedly different biological activities:

Functional Analogs: NPY Receptor Antagonists

Small-molecule antagonists like CGP 71683 (Y1 antagonist) and BIIE 0246 (Y2 antagonist) inhibit NPY signaling but differ fundamentally from this compound:

Other Control Peptides

These compounds share this compound’s design logic—retaining amino acid composition but disrupting sequence-dependent activity.

Data Table: Comparative Analysis of this compound, NPY, and Antagonists

Research Findings and Implications

- This compound in Mechanistic Studies : In NPY research, this compound’s inertness confirms that observed effects (e.g., Akt activation) are sequence-specific. For instance, retinal tissues treated with this compound showed baseline Akt phosphorylation levels, unlike NPY-treated samples .

- Antagonists vs. This compound: While antagonists directly inhibit NPY pathways, this compound’s utility lies in ruling out off-target effects.

- Technical Validation : Techniques like Western blotting, receptor-binding assays, and gene expression profiling are critical to distinguish this compound from active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.